molecular formula C7H11N3S B1470267 (2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 1545213-69-1

(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine

Cat. No.: B1470267
CAS No.: 1545213-69-1
M. Wt: 169.25 g/mol
InChI Key: CEKQVPUCXHVXOT-UHFFFAOYSA-N
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Description

(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine is a heterocyclic compound that features a unique structure combining elements of thiopyrano and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a base such as sodium bicarbonate (NaHCO₃) to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine is unique due to its specific combination of thiopyrano and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKQVPUCXHVXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
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(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
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(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
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Reactant of Route 6
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(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine

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